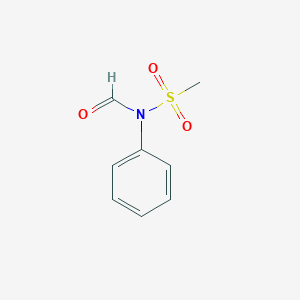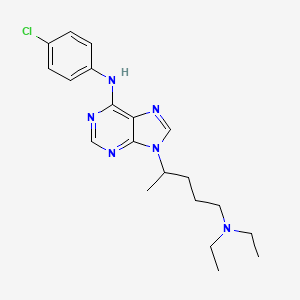
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine is a synthetic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine typically involves multi-step organic reactions. The starting materials are usually commercially available compounds, and the synthesis may include steps such as halogenation, amination, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant found in coffee and tea, known for its effects on the central nervous system.
Theophylline: A compound used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound may have unique structural features and biological activities that make it a valuable subject of study.
Properties
CAS No. |
21267-94-7 |
|---|---|
Molecular Formula |
C20H27ClN6 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-[5-(diethylamino)pentan-2-yl]purin-6-amine |
InChI |
InChI=1S/C20H27ClN6/c1-4-26(5-2)12-6-7-15(3)27-14-24-18-19(22-13-23-20(18)27)25-17-10-8-16(21)9-11-17/h8-11,13-15H,4-7,12H2,1-3H3,(H,22,23,25) |
InChI Key |
HDPHUPANXHISGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)N1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
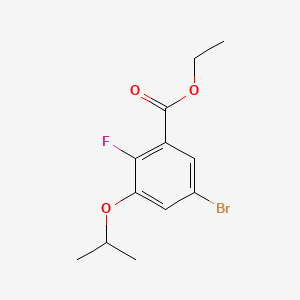


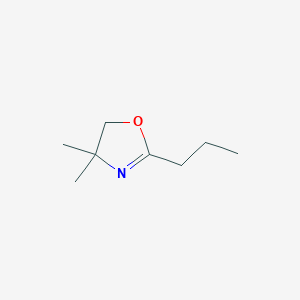
![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)

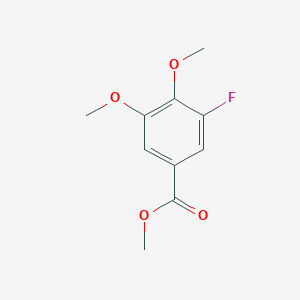
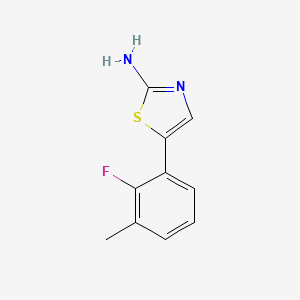
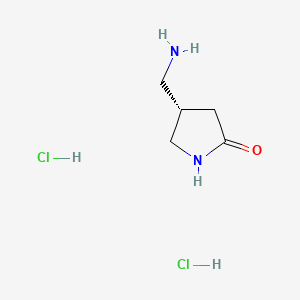
amino}benzoate](/img/structure/B14018028.png)

